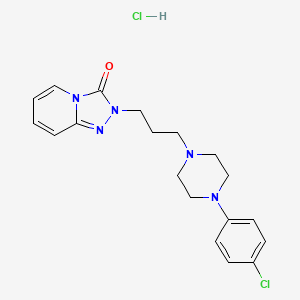

4-Chloro Trazodone hydrochloride

描述

属性

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O.ClH/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25;/h1-2,4-8,10H,3,9,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDFSADWATFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263278-77-8 | |

| Record name | 4-Chloro trazodone isomer hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263278778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO TRAZODONE ISOMER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXD9D9J5OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro Trazodone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro Trazodone (B27368) hydrochloride. Due to the limited availability of specific data for the 4-chloro isomer, this guide leverages data from the closely related and well-characterized parent compound, Trazodone hydrochloride, to provide a robust analytical profile. All quantitative data is presented in clear, tabular format, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, this guide includes mandatory visualizations of signaling pathways, experimental workflows, and logical relationships to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is fundamental to drug development, from formulation design to predicting in vivo performance.

Table 1: Summary of Physicochemical Data for Trazodone Hydrochloride and 4-Chloro Trazodone Hydrochloride

| Property | Value | Compound |

| Molecular Formula | C19H23Cl2N5O | This compound[1][2] |

| Molecular Weight | 408.32 g/mol [2] | This compound |

| Melting Point | 223-226 °C[3] | Trazodone hydrochloride |

| pKa | 6.14 (in 50% ethanol)[4][5] | Trazodone[4][5] |

| LogP | 2.68[6] | Trazodone[6] |

| Solubility | - In water: 50 mg/mL (with heating, results in a hazy solution)[3]- In methanol: 25 mg/mL (clear, colorless solution)[3]- In DMSO: Soluble to 50 mM- In 0.1 N HCl: 7.4 mg/mL[3] | Trazodone hydrochloride |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard methodologies for key assays.

2.1 Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[7] The "shake flask" method is a widely accepted technique for this purpose.[8]

-

Principle: A small amount of the solid compound is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.[7][9]

-

Apparatus: A melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes, and a thermometer are required.[7][10]

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

The capillary tube is placed in the heating block of the melting point apparatus.[11]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7][10]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.[10][11]

-

2.2 Solubility Determination

Solubility is a key factor influencing a drug's dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[8]

-

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, methanol) in a sealed container.

-

The container is agitated in a constant temperature water bath (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

After agitation, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) or centrifuged to remove any undissolved solid.[8]

-

The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[12]

-

This procedure should be repeated at various pH levels (e.g., 1.2, 4.5, and 6.8) to determine the pH-solubility profile.[8]

-

2.3 pKa Determination

The acid dissociation constant (pKa) is critical for understanding a drug's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common and accurate method for pKa determination.[13][14]

-

Principle: The pH of a solution of the compound is monitored as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.[13]

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.[14]

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.[13]

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[13]

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]

-

The titration is continued until the pH change becomes minimal.

-

The pKa is calculated from the titration curve, often by determining the pH at the half-equivalence point. The experiment should be performed in triplicate for accuracy.[13]

-

2.4 LogP Determination

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes. The shake-flask method is the traditional and most reliable method for its determination.[15][16]

-

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water, representing the lipid and aqueous phases, respectively. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.[16]

-

Procedure:

-

n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[15]

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel in a defined volume ratio and shaken vigorously for a set period to allow for partitioning.

-

The mixture is then allowed to stand undisturbed until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.[16]

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

-

Mandatory Visualizations

3.1 Logical Relationship of Physicochemical Properties

3.2 Experimental Workflow for Solubility Determination

References

- 1. 4-Chloro trazodone isomer hydrochloride | C19H23Cl2N5O | CID 72942008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. Trazodone Hydrochloride - LKT Labs [lktlabs.com]

- 4. Trazodone [drugfuture.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. who.int [who.int]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

synthesis pathways for 4-Chloro Trazodone hydrochloride

An In-Depth Technical Guide to the Synthesis Pathways for 4-Chloro Trazodone (B27368) Hydrochloride

Introduction

4-Chloro Trazodone hydrochloride is an isomer and analogue of the well-known antidepressant drug, Trazodone.[1] Like Trazodone, it belongs to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[2][3] The core molecular structure consists of a substituted phenylpiperazine moiety linked via a propyl chain to a[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one ring system. This guide details the primary synthetic pathways for obtaining 4-Chloro Trazodone, culminating in its conversion to the hydrochloride salt for improved stability and bioavailability. The methodologies described are based on established syntheses for Trazodone and its derivatives, adapted for the specific 4-chloro isomer.[6][7][8]

Core Synthesis Intermediates

The synthesis of this compound is a convergent process, relying on three key building blocks:

-

[2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one (A): This bicyclic heteroaromatic core provides the foundational structure for the triazolone portion of the final molecule.

-

1-(4-chlorophenyl)piperazine (B178656) (B): This is the substituted arylpiperazine that characterizes the "4-Chloro" aspect of the target compound.

-

Three-Carbon Linker (C): Typically a 1,3-dihalopropane, such as 1-bromo-3-chloropropane (B140262), which serves to connect intermediates A and B .

The overall strategy involves the sequential N-alkylation of the nitrogen atoms on the triazolopyridinone and piperazine (B1678402) rings with the propyl linker. Two primary pathways emerge depending on the order of these alkylation steps.

Pathway A: Sequential Alkylation, Route 1

This pathway involves the initial alkylation of the[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one core, followed by condensation with the arylpiperazine.

-

Step 1: [2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one is reacted with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) to form the intermediate 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one.

-

Step 2: This halogenated intermediate is then coupled with 1-(4-chlorophenyl)piperazine to yield the 4-Chloro Trazodone free base.

Experimental Protocol (Pathway A)

Step 1: Synthesis of 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one A mixture of[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one, an excess of 1-bromo-3-chloropropane, and a base such as potassium carbonate is prepared in a suitable solvent like acetonitrile.[6] A phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can be added to facilitate the reaction. The mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or HPLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified, typically by column chromatography, to yield the desired intermediate.

Step 2: Synthesis of 4-Chloro Trazodone The intermediate, 2-(3-chloropropyl)-[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one, is dissolved in a solvent such as toluene (B28343) or isopropanol.[2][6] 1-(4-chlorophenyl)piperazine and a base (e.g., triethylamine (B128534) or sodium carbonate) are added to the solution. The reaction mixture is heated to reflux for a period ranging from a few hours to over 20 hours, depending on the specific conditions.[7] Upon completion, the reaction is cooled, and the product is isolated. This may involve washing the organic layer with water, drying it over an anhydrous salt (e.g., Na₂SO₄), and evaporating the solvent to yield crude 4-Chloro Trazodone base.

Pathway B: Sequential Alkylation, Route 2

This alternative and commonly employed pathway begins with the alkylation of the 1-(4-chlorophenyl)piperazine.

-

Step 1: 1-(4-chlorophenyl)piperazine is reacted with a 1,3-dihalopropane to form the key intermediate 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine (B3055158). This intermediate can be used as a free base or its hydrochloride salt.[7][8]

-

Step 2: This piperazine intermediate is then condensed with[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one in the presence of a base to form the final product.

Experimental Protocol (Pathway B)

Step 1: Synthesis of 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine To a solution of 1-(4-chlorophenyl)piperazine in a solvent like toluene, an aqueous solution of a base (e.g., sodium hydroxide) is added. An excess of 1-bromo-3-chloropropane is then added, and the biphasic mixture is stirred vigorously at an elevated temperature. After the reaction is complete, the organic layer is separated, washed with water, and concentrated under vacuum to yield the oily free base intermediate.[7]

Step 2: Synthesis of 4-Chloro Trazodone [2][4][5]Triazolo[4,3-a]pyridin-3(2H)-one and the previously synthesized 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine intermediate (or its hydrochloride salt) are suspended in a solvent like isopropyl alcohol.[2][3] A base, such as sodium carbonate or powdered sodium hydroxide, and a phase-transfer catalyst (e.g., TBAB) are added.[2][7] The mixture is heated to reflux (approx. 80-85°C) and stirred for several hours.[2][3] Progress is monitored by HPLC. After completion, the reaction is worked up. This may involve filtering the hot solution to remove inorganic salts, followed by cooling to induce crystallization of the product.[2][3]

One-Pot and Microwave-Assisted Syntheses

Modern advancements aim to improve efficiency by reducing steps and reaction times.

-

One-Pot Synthesis: This approach involves combining all three initial reactants in a single reaction vessel. For example,[2][4][5]triazolo[4,3-a]pyridin-3(2H)-one is first reacted with 1-bromo-3-chloropropane for a short period, followed by the addition of 1-(4-chlorophenyl)piperazine to the same pot to complete the synthesis without isolating the intermediate.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from many hours to mere minutes.[5][6][10] Reactions are typically performed solvent-free or with a minimal amount of a high-boiling solvent in the presence of a base like potassium carbonate and a PTC.[6][10]

Final Step: Hydrochloride Salt Formation

The final step for pharmaceutical use is the conversion of the synthesized 4-Chloro Trazodone free base into its hydrochloride salt. This enhances the compound's stability and water solubility.

Experimental Protocol (Salt Formation)

The purified 4-Chloro Trazodone base is dissolved in a suitable alcohol solvent, such as isopropyl alcohol or ethanol, often with gentle heating (e.g., 65-75°C).[2][3] The solution may be treated with activated carbon and filtered through a bed of celite (hyflow) to remove impurities.[2][3] To the clear filtrate, an aqueous or alcoholic solution of hydrochloric acid is added dropwise until the pH of the mixture becomes acidic (e.g., pH 3).[11] The mixture is then cooled, often to 0-10°C, to facilitate the precipitation of the hydrochloride salt.[2][3][11] The resulting white solid is collected by filtration, washed with the chilled solvent, and dried under vacuum to yield the final this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters found in the literature for analogous Trazodone syntheses, which are directly applicable to the 4-chloro isomer.

| Pathway Step | Reactants | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| Pathway B, Step 2 | Intermediate B + A | Na₂CO₃ | Isopropyl Alcohol | TBAB | 80-85 | 4-8 | >90 |

| Pathway B, Step 2 | Intermediate B + A | NaOH | Isopropyl Alcohol | None | Reflux | 10-15 | ~85 |

| Microwave Method | All three components | K₂CO₃ | None | TBAB | MW (100W) | < 5 min | 71-90[6][9] |

| Salt Formation | 4-Cl-Trazodone Base + HCl | N/A | Isopropyl Alcohol | N/A | 0-10 | 2 | ~93[11] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tdcommons.org [tdcommons.org]

- 3. tdcommons.org [tdcommons.org]

- 4. mdpi.com [mdpi.com]

- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Trazodone hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Mechanism of Action of 4-Chloro Trazodone Hydrochloride

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the mechanism of action for 4-Chloro Trazodone (B27368) hydrochloride. This guide will therefore focus on the well-characterized mechanism of its close structural isomer, Trazodone hydrochloride, a prototypical Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). The data presented herein for Trazodone is intended to provide a comprehensive framework for understanding the likely pharmacological profile of its 4-chloro isomer.

Executive Summary

4-Chloro Trazodone hydrochloride is an antidepressant agent belonging to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs)[1]. Its mechanism of action, inferred from its structural analogue Trazodone, is multifaceted, primarily involving the modulation of serotonergic neurotransmission through two principal actions: potent antagonism of the serotonin 5-HT2A receptor and inhibition of the serotonin transporter (SERT)[2][3][4]. Additionally, it possesses significant antagonistic activity at α1-adrenergic and H1 histamine (B1213489) receptors, which contributes to its sedative-hypnotic effects[3][5][6]. This unique pharmacological profile distinguishes it from other classes of antidepressants like SSRIs and SNRIs, potentially offering a different balance of therapeutic efficacy and side effects[3][4].

Core Mechanism of Action: A Dual-Action on the Serotonergic System

The therapeutic effects of Trazodone, and by extension its 4-chloro isomer, are primarily attributed to its dual action on the serotonin system. It acts as both a potent antagonist at postsynaptic 5-HT2A receptors and as an inhibitor of the presynaptic serotonin transporter (SERT)[2][4][7].

Serotonin 5-HT2A Receptor Antagonism

Potent blockade of the 5-HT2A receptor is a defining characteristic of SARIs[5][7]. The 5-HT2A receptor is a Gq-coupled G-protein coupled receptor (GPCR) that, upon activation by serotonin, initiates a signaling cascade leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. Antagonism of this receptor by compounds like Trazodone is thought to contribute to their anxiolytic, antipsychotic, and antidepressant effects[8]. Blockade of 5-HT2A receptors may also mitigate some of the side effects associated with increased serotonin levels, such as anxiety, insomnia, and sexual dysfunction, which can be a limitation of selective serotonin reuptake inhibitors (SSRIs)[3].

Serotonin Transporter (SERT) Inhibition

Similar to SSRIs, Trazodone inhibits the reuptake of serotonin from the synaptic cleft by binding to the serotonin transporter (SERT)[2][3][6]. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. However, the affinity of Trazodone for SERT is generally lower than that of most SSRIs[1]. The combination of SERT inhibition and 5-HT2A antagonism results in a unique modulation of the serotonin system.

Multi-Receptor Binding Profile

In addition to its primary targets, Trazodone interacts with several other receptors, which significantly influences its overall clinical profile, particularly its side effects.

-

α1-Adrenergic Receptor Antagonism: Trazodone is a potent antagonist of α1-adrenergic receptors[5][6][8]. This action is largely responsible for its sedative effects, as well as the potential for orthostatic hypotension and dizziness[3][9].

-

Histamine H1 Receptor Antagonism: Trazodone also exhibits antagonist activity at H1 histamine receptors, which further contributes to its sedative and hypnotic properties[3][5][6].

-

Other Serotonin Receptors: Trazodone has a moderate affinity for 5-HT1A and 5-HT2C receptors[8]. It may act as a weak partial agonist at 5-HT1A receptors and an antagonist at 5-HT2C receptors[1].

Quantitative Data: Receptor Binding Affinities of Trazodone

The following table summarizes the in vitro binding affinities (Ki) of Trazodone for various human receptors and transporters. Lower Ki values indicate higher binding affinity.

| Target | Ki (nM) | Reference |

| Serotonin 5-HT2A Receptor | 1.6 - 15 | [1][8] |

| Serotonin Transporter (SERT) | 44 - 230 | [1][8] |

| α1-Adrenergic Receptor | 25 - 40 | [1][8] |

| Histamine H1 Receptor | 310 - 500 | [8] |

| Serotonin 5-HT1A Receptor | 78 - 130 | [1][8] |

| Serotonin 5-HT2C Receptor | 140 - 370 | [1][8] |

| α2-Adrenergic Receptor | 300 - 570 | [8] |

| Dopamine D2 Receptor | >1000 | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Serotonin Antagonist and Reuptake Inhibitor (SARI)

Caption: Mechanism of a SARI like 4-Chloro Trazodone HCl.

Experimental Workflow for Characterizing a SARI

Caption: Experimental workflow for in vitro characterization of a SARI.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A).

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor[10].

Methodology:

-

Membrane Preparation:

-

Homogenize tissue from a region known to express the target receptor (e.g., human cortex for 5-HT2A) or membranes from cultured cells overexpressing the receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4)[2].

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes[2].

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[2].

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound)[10].

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radioactive antagonist for the target receptor.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes)[2].

-

-

Separation and Detection:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C)[2]. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter[2].

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[2].

-

Serotonin Reuptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound in inhibiting serotonin reuptake by the serotonin transporter (SERT).

Principle: This assay measures the uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes (nerve terminals) or cells expressing SERT. The ability of the test compound to block this uptake is quantified[3][11].

Methodology:

-

Synaptosome or Cell Preparation:

-

Prepare synaptosomes from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.

-

Alternatively, use a cell line (e.g., HEK293 or CHO cells) stably transfected to express human SERT[3].

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with various concentrations of this compound or vehicle in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C[3].

-

Initiate the uptake by adding a fixed concentration of [3H]5-HT.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C[12].

-

To determine non-specific uptake, a parallel set of incubations is performed at 4°C or in the presence of a known potent SERT inhibitor (e.g., fluoxetine).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT[12].

-

Measure the radioactivity retained by the filters (representing intracellular [3H]5-HT) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage inhibition of specific uptake at each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

-

Functional Antagonism Assay (Calcium Flux for 5-HT2A Receptors)

Objective: To determine if this compound acts as an antagonist at the 5-HT2A receptor.

Principle: The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of the test compound to block the increase in [Ca2+]i induced by a known 5-HT2A agonist (e.g., serotonin)[13][14].

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells to allow for de-esterification of the dye, which traps it inside the cells[15].

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specific period.

-

Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

-

Measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i[14].

-

-

Data Analysis:

-

Determine the magnitude of the calcium response (e.g., peak fluorescence or area under the curve) for each well.

-

Calculate the percentage inhibition of the agonist-induced response by the test compound at each concentration.

-

Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value, which reflects its potency as an antagonist.

-

Conclusion

The mechanism of action of this compound, as inferred from its close analog Trazodone, is characterized by a dual modulation of the serotonergic system through potent 5-HT2A receptor antagonism and serotonin reuptake inhibition. Its broader pharmacological profile, including antagonism at α1-adrenergic and H1 histamine receptors, is crucial to its overall clinical effects. The provided experimental protocols offer a robust framework for the in-depth characterization of this and other novel psychoactive compounds, enabling a comprehensive understanding of their interaction with key neurochemical targets. Further research is necessary to elucidate the specific quantitative pharmacology of this compound and to fully understand how the 4-chloro substitution influences its binding affinities and functional activities compared to Trazodone.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 6. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacology and Neurochemistry of Trazodone | Semantic Scholar [semanticscholar.org]

- 8. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

An In-depth Technical Guide to 4-Chloro Trazodone Hydrochloride: A Trazodone Isomer of Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro Trazodone (B27368) hydrochloride, a significant positional isomer and known impurity of the antidepressant drug Trazodone. This document elucidates its chemical identity, synthesis, and analytical characterization. Given its status as a process-related impurity, understanding its profile is critical for the quality control and regulatory compliance of Trazodone formulations. While extensive pharmacological data for Trazodone is available, this guide highlights the current landscape of knowledge specifically for its 4-chloro isomer, emphasizing its primary role as a reference standard in pharmaceutical analysis.

Introduction

Trazodone is a widely prescribed antidepressant of the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic efficacy is attributed to its complex pharmacology, primarily involving antagonism at serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT).[2][3] In the synthesis and manufacturing of Trazodone, process-related impurities can arise, which require careful monitoring and control to ensure the safety and efficacy of the final drug product. One such critical impurity is the positional isomer, 4-Chloro Trazodone hydrochloride, formally known as 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[4][5]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.[6] This isomer is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as "Trazodone Related Compound C".[6][7]

This guide provides an in-depth technical summary of this compound, focusing on its chemical properties, a probable synthetic pathway, analytical characterization data, and its importance in the quality control of Trazodone.

Chemical and Physical Properties

This compound is structurally very similar to Trazodone, with the only difference being the position of the chlorine atom on the phenylpiperazine ring (position 4 instead of 3). This seemingly minor structural change can potentially impact its physicochemical and pharmacological properties.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride | [6] |

| Synonyms | 4-Chloro Trazodone HCl, Trazodone USP Related Compound C, Trazodone 4-Chloro Analog | [8] |

| CAS Number | 1263278-77-8 (HCl salt) | |

| Molecular Formula | C19H22ClN5O · HCl | |

| Molecular Weight | 408.32 g/mol | |

| Appearance | Off-white to pale yellow solid | [1] |

| Solubility | Soluble in Methanol and DMSO | [1] |

Synthesis of this compound

Diagram 1: Proposed Synthesis Workflow

References

- 1. allmpus.com [allmpus.com]

- 2. Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Trazodone Related Compound C United States Pharmacopeia (USP) Reference Standard 1263278-77-8 [sigmaaldrich.com]

- 7. uspnf.com [uspnf.com]

- 8. Trazodone EP Impurity C | 157072-19-0 [chemicea.com]

An In-depth Technical Guide to the Molecular and Structural Properties of 4-Chloro Trazodone Hydrochloride

This technical guide provides a comprehensive overview of the molecular formula and crystal structure of 4-Chloro Trazodone (B27368) hydrochloride, an isomer of the antidepressant drug Trazodone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and experimental methodologies.

Molecular Formula and Physicochemical Properties

4-Chloro Trazodone hydrochloride is the hydrochloride salt of 4-Chloro Trazodone. The introduction of a chlorine atom at the 4-position of the phenylpiperazine moiety distinguishes it from its parent compound, Trazodone. The molecular and physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₃Cl₂N₅O |

| Molecular Weight | 408.32 g/mol |

| IUPAC Name | 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one;hydrochloride |

| CAS Number | 1263278-77-8 |

Crystal Structure of Trazodone Hydrochloride

The crystal structure of Trazodone hydrochloride was first reported by Fillers and Hawkinson in 1979. The key crystallographic parameters are presented in the following table.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.338(2) Å, b = 10.999(3) Å, c = 17.518(4) Å |

| β = 101.45(2)° | |

| Volume | 1948.3 ų |

| Z | 4 |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and crystallization of Trazodone hydrochloride, which can be adapted for the preparation of its 4-chloro isomer.

Synthesis of Trazodone Hydrochloride

The synthesis of Trazodone and its analogs can be achieved through several routes. A common method involves the reaction of a suitably substituted piperazine (B1678402) derivative with a triazolopyridine moiety.

Example Protocol for Trazodone Synthesis: [1][2][3][4][5][6][7]

-

Reaction Setup: In a round-bottom flask, combine 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride,[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, and a suitable solvent such as isopropyl alcohol.

-

Addition of Base: Add a base, for instance, sodium carbonate or sodium hydroxide, to the mixture. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide may also be added to facilitate the reaction.[4][6]

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4][5]

-

Isolation of Trazodone Base: After completion, the reaction mixture is cooled. The product, Trazodone base, can be isolated through filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization.

-

Formation of the Hydrochloride Salt: Dissolve the purified Trazodone base in a solvent such as ethanol (B145695) or isopropyl alcohol.[1][3][5] Add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in an organic solvent) dropwise with stirring until the pH of the solution is acidic (typically pH 3-4).[3][5]

-

Crystallization and Isolation: Cool the solution to induce crystallization of Trazodone hydrochloride. The resulting solid is then collected by filtration, washed with a cold solvent, and dried under vacuum.[1][3][5]

Relationship Between Molecular Formula and Crystal Structure

The molecular formula of a compound dictates the types and number of atoms present, which in turn determines the possible three-dimensional arrangement of these atoms in a crystalline solid. The specific arrangement, or crystal structure, is influenced by factors such as intermolecular forces, molecular geometry, and the conditions of crystallization.

References

- 1. tdcommons.org [tdcommons.org]

- 2. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 3. WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]

Metabolic Fate and Degradation of 4-Chloro Trazodone Hydrochloride: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the metabolic fate and degradation of trazodone (B27368) hydrochloride. Due to a lack of publicly available data specifically for 4-Chloro Trazodone hydrochloride, this guide is based on the extensive research conducted on its parent compound, trazodone. The metabolic pathways and degradation profiles are expected to be analogous due to structural similarities.

Introduction

This compound is a chloro-substituted analogue of Trazodone, a serotonin (B10506) antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder. Understanding the metabolic fate and degradation pathways of this compound is critical for drug development professionals, researchers, and scientists to ensure its safety, efficacy, and stability. This technical guide provides a detailed examination of the biotransformation and degradation processes, supported by experimental protocols and data presented in a clear, comparative format.

Metabolic Fate

The metabolism of trazodone is extensive and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and hydrolysis.[1]

Key Metabolic Pathways

-

N-dealkylation: This is a primary metabolic route, leading to the formation of the major active metabolite, m-chlorophenylpiperazine (mCPP). This reaction is predominantly catalyzed by the CYP3A4 isoform of the cytochrome P450 enzyme system.[1][2]

-

Hydroxylation: Trazodone can undergo hydroxylation at various positions on the molecule.

-

N-oxidation: The nitrogen atoms in the piperazine (B1678402) ring and the triazolopyridine ring system are susceptible to oxidation.

-

Hydrolysis: Cleavage of the molecule can also occur as a metabolic pathway.

Major Metabolites

A recent comprehensive study on trazodone metabolism identified 37 metabolites.[3] The most significant of these is m-chlorophenylpiperazine (mCPP) , which is pharmacologically active and contributes to the overall therapeutic and potential side effects of the parent drug.[3] The formation of mCPP is primarily mediated by CYP3A4, with minor contributions from other CYP isoforms like CYP2D6 and CYP2C19.[1][3]

Quantitative Metabolic Data

The following table summarizes the key enzymes involved in the metabolism of trazodone and their major resulting metabolites.

| Metabolic Pathway | Primary Enzyme(s) | Major Metabolite(s) | Reference |

| N-dealkylation | CYP3A4 | m-chlorophenylpiperazine (mCPP) | [1][2] |

| Hydroxylation | CYP2D6 | p-hydroxy-m-chlorophenylpiperazine (OH-mCPP) | [1] |

| N-oxidation | Not specified | Various N-oxide metabolites | [3] |

| Hydrolysis | Not specified | Not specified | [3] |

Degradation Profile

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. For trazodone hydrochloride, degradation has been observed under acidic, oxidative, and photolytic stress conditions.[4]

Forced Degradation Studies

| Stress Condition | Degradation Observed | Major Degradation Products | Reference |

| Acid Hydrolysis (e.g., 0.1 M HCl) | Yes | Multiple degradation products | [4] |

| Base Hydrolysis (e.g., 0.1 M NaOH) | No significant degradation | - | [4] |

| Oxidation (e.g., 3% H₂O₂) | Yes | N-oxide derivatives | [4] |

| Thermal (e.g., 60°C) | No significant degradation | - | [4] |

| Photolytic (e.g., UV light) | Yes | Dimeric and other photoproducts | [4] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is adapted from established methods for studying the in vitro metabolism of trazodone.[5][6][7][8]

Objective: To determine the metabolic stability and identify the metabolites of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., a structurally similar compound not expected to be a metabolite)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the drug stock solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a clean tube and analyze by a validated LC-MS/MS method to quantify the remaining parent drug and identify metabolites.

CYP3A4 Inhibition Assay using Ketoconazole (B1673606)

This protocol is based on established methods for assessing CYP3A4 inhibition.[9][10][11][12]

Objective: To evaluate the potential of this compound to inhibit CYP3A4 activity using a known substrate (e.g., midazolam) and inhibitor (ketoconazole).

Materials:

-

This compound

-

Midazolam (CYP3A4 substrate)

-

Ketoconazole (CYP3A4 inhibitor)

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of this compound, midazolam, and ketoconazole.

-

Set up incubations containing HLMs, phosphate buffer, and either this compound at various concentrations or ketoconazole (positive control).

-

Pre-incubate the mixtures at 37°C.

-

Add midazolam to the incubations.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction with ice-cold acetonitrile.

-

Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the midazolam metabolite (1'-hydroxymidazolam).

-

Calculate the IC50 value for this compound to determine its inhibitory potency.

Forced Degradation Study

This protocol is based on general guidelines for forced degradation studies.[13][14][15][16]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the drug in 0.1 M HCl and keep at room temperature or heat (e.g., 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the drug in 0.1 M NaOH and treat as in acid hydrolysis.

-

Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid drug or a solution of the drug to UV and visible light in a photostability chamber.

-

Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

Signaling Pathways and Workflows

Caption: Major metabolic pathways of Trazodone.

Caption: General workflow for drug metabolite identification.

References

- 1. ClinPGx [clinpgx.org]

- 2. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mttlab.eu [mttlab.eu]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. Differentiation of intestinal and hepatic cytochrome P450 3A activity with use of midazolam as an in vivo probe: effect of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Prediction of CYP3A4 and CYP3A5-Mediated Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-metabolizing enzyme inhibition by ketoconazole does not reduce interindividual variability of CYP3A activity as measured by oral midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajpsonline.com [ajpsonline.com]

- 16. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the In Vitro Cytotoxicity of Trazodone Hydrochloride

Disclaimer: This technical guide details the in vitro cytotoxicity of Trazodone hydrochloride. Extensive literature searches did not yield specific in vitro cytotoxicity studies for its isomer, 4-Chloro Trazodone hydrochloride. The information presented herein pertains to Trazodone hydrochloride and is provided as the most relevant available data.

Introduction

Trazodone is a triazolopyridine derivative belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of antidepressants. While its primary therapeutic action involves the modulation of serotonergic pathways, in vitro studies have revealed potential cytotoxic effects, particularly at higher concentrations. This guide provides a comprehensive overview of the existing research on the in vitro cytotoxicity of Trazodone hydrochloride, focusing on its mechanisms of action, experimental protocols, and quantitative data. It is intended for researchers, scientists, and drug development professionals.

Mechanisms of Trazodone-Induced Cytotoxicity

The cytotoxic effects of Trazodone hydrochloride observed in vitro are primarily attributed to the induction of oxidative stress and mitochondrial dysfunction.[1][2] Bioactive intermediate metabolites of Trazodone may also contribute to its hepatotoxicity.[1]

Key mechanisms include:

-

Increased Reactive Oxygen Species (ROS) Formation: Trazodone has been shown to elevate the levels of ROS within cells, leading to oxidative damage.[1]

-

Lipid Peroxidation: The increase in ROS can trigger the peroxidation of lipids in cellular membranes, leading to the accumulation of byproducts like malondialdehyde (MDA).[1]

-

Depletion of Intracellular Glutathione (B108866) (GSH): Trazodone can deplete the levels of the antioxidant glutathione and increase the ratio of oxidized glutathione disulfide (GSSG) to reduced glutathione (GSH), indicating significant oxidative stress.[1][2]

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential has been observed following Trazodone exposure, which is a key indicator of mitochondrial impairment and a pathway to apoptosis.[1][2]

-

DNA Damage: Studies have indicated that Trazodone can induce DNA damage.[3]

The following diagram illustrates the proposed signaling pathway for Trazodone-induced cytotoxicity.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from in vitro studies on Trazodone hydrochloride.

Table 1: IC50 and LC50 Values

| Compound | Cell Type | Assay | Duration | Value | Reference |

| Trazodone | Freshly isolated rat hepatocytes | Cell Death | 2 hours | LC50: 300 µM | [1] |

Table 2: Effects on Cell Viability and Genotoxicity

| Compound | Cell Type | Concentration(s) | Duration | Effect | Reference |

| Trazodone | Human peripheral blood lymphocytes | 6.25, 12.50, 25.00 µg/mL | Not Specified | Increased mean comet tail intensity, length, and moment | [3] |

| Trazodone | Human peripheral blood lymphocytes | 50, 75 µg/mL | Not Specified | Toxic in the comet assay | [3] |

| Trazodone | Human peripheral blood lymphocytes | 3.13 - 75.00 µg/mL | Not Specified | Significantly increased frequency of chromosomal aberrations and sister chromatid exchanges | [3] |

| Trazodone | Human peripheral blood lymphocytes | Not Specified | Not Specified | Dose-dependent increase in micronuclei frequency | [3] |

| Trazodone | Human peripheral blood lymphocytes | Not Specified | Not Specified | Significantly decreased mitotic index | [3] |

| Trazodone | Human hepatocytes expressing CYP3A4 | Not Specified | 24 hours | Collapsed mitochondrial membrane potential, glutathione depletion, leading to cell death | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

-

Hepatocyte Isolation: Freshly isolated hepatocytes were obtained from male Wistar rats. The liver was perfused with a collagenase solution to digest the extracellular matrix and release the hepatocytes. The isolated cells were then cultured in appropriate media for subsequent experiments.

-

Human Peripheral Blood Lymphocytes: Whole blood samples were obtained from healthy, non-smoking donors. Lymphocytes were isolated using a Ficoll-Paque density gradient centrifugation method and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.

-

Drug Preparation: Trazodone hydrochloride was dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or culture medium, to prepare stock solutions. Final concentrations were achieved by diluting the stock solution in the cell culture medium.

-

Cell Viability Assay (Trypan Blue Exclusion): Cell viability was assessed by the trypan blue exclusion method. A suspension of cells was mixed with trypan blue dye. Viable cells with intact membranes exclude the dye, while non-viable cells take it up. The percentage of viable cells was determined by counting the number of unstained cells relative to the total number of cells using a hemocytometer.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometer.

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay: Lipid peroxidation was quantified by measuring the levels of MDA, a byproduct of this process. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

-

Glutathione (GSH) and Glutathione Disulfide (GSSG) Assay: The levels of intracellular reduced glutathione (GSH) and oxidized glutathione disulfide (GSSG) were determined using enzymatic recycling methods. The rate of color or fluorescence development is proportional to the concentration of GSH or GSSG in the sample.

-

Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were assessed using cationic fluorescent dyes such as Rhodamine 123 or JC-1. In healthy cells, these dyes accumulate in the mitochondria due to the negative membrane potential. A decrease in MMP, indicative of mitochondrial dysfunction, results in the leakage of the dye from the mitochondria and a corresponding decrease in fluorescence intensity.

-

Comet Assay (Single Cell Gel Electrophoresis): The comet assay was used to detect DNA damage in individual cells. Cells were embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

-

Chromosomal Aberration (CA) Analysis: Lymphocyte cultures were treated with Trazodone, and metaphase chromosomes were prepared. The chromosomes were then stained and examined under a microscope for structural abnormalities, such as breaks, gaps, and exchanges.

-

Micronucleus (MN) Test: The micronucleus test was performed to assess both chromosome loss and chromosome breakage. Cytochalasin-B was added to the lymphocyte cultures to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.

The following diagram provides a general workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro cytotoxicity of Trazodone hydrochloride is characterized by the induction of oxidative stress, mitochondrial dysfunction, and genotoxicity. These effects are concentration-dependent and have been observed in various cell types, including hepatocytes and lymphocytes. While specific data for this compound is not currently available, the findings for the parent compound provide a valuable framework for understanding its potential cytotoxic profile. Further research is warranted to investigate the specific cytotoxic effects of the 4-Chloro isomer and to fully elucidate the role of its metabolites in mediating these effects.

References

An In-depth Technical Guide on the Solubility and Stability of Trazodone Hydrochloride in Different Solvents

Disclaimer: The following technical guide focuses on Trazodone (B27368) hydrochloride. The specific compound "4-Chloro Trazodone hydrochloride" is not a standard nomenclature found in the reviewed scientific literature. Trazodone contains a 3-chlorophenyl group, and it is presumed that the user's interest lies in this well-documented active pharmaceutical ingredient.

This guide provides a comprehensive overview of the solubility and stability of Trazodone hydrochloride in various solvents, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific sources to ensure accuracy and depth.

Solubility Profile

Trazodone hydrochloride exhibits a varied solubility profile across different aqueous and organic solvents. The solubility is a critical parameter for formulation development, influencing dissolution rates and bioavailability.

Table 1: Solubility of Trazodone Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Observations |

| Water | 50 | With heating, yields a hazy, colorless solution.[1][2] |

| Water (room temperature) | 18 | - |

| 0.1 N HCl | 7.4 | Soluble.[1][2] |

| Methanol | 25 | Yields a clear, colorless solution.[1][2] |

| 95% Ethanol | 16 | - |

| Chloroform | 36 | Sparingly soluble.[3] |

| DMSO | Soluble | - |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 | Soluble.[1][2] |

| Benzene | Practically insoluble | - |

| Ethyl ether | Practically insoluble | - |

| Octanol | < 1 | - |

| Olive oil | < 1 | - |

Note: Solubility values can be influenced by temperature and pH.

The pH of a 1% (w/v) aqueous solution of trazodone hydrochloride is approximately 3.90.[4] The solubility of trazodone hydrochloride in water increases as the acidity of the aqueous medium increases.[4]

Stability Profile and Degradation Pathways

Trazodone hydrochloride is stable under recommended storage conditions, which typically involve protection from light and storage at room temperature (15-30°C).[3][5] However, it is susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Table 2: Summary of Forced Degradation Studies on Trazodone Hydrochloride

| Stress Condition | Observations | Degradation Products |

| Acidic Hydrolysis | Degrades in the presence of acid.[6] | Ten degradation products have been identified.[6] |

| Alkaline Hydrolysis | Subject to degradation in basic conditions.[7][8] | Alkaline-induced degradation products are formed.[7][8] |

| Oxidation | Degrades with peroxide-induced oxidation.[6][7][8] | Oxidative-induced degradation products are formed.[7][8] |

| Thermal Stress | Stable under heat in some studies.[9] When heated to decomposition, it emits toxic fumes of chlorides, hydrogen chloride, and nitrogen oxides.[3] | - |

| Photolytic Stress | Degrades upon exposure to daylight.[6] | Four dimer degradation products have been identified.[6] |

An oxidative degradation mechanism can occur via the formation of an N-oxide, specifically 4-(3-chlorophenyl)-1-[3-(3-oxa-2,3-dihydro-1,2,4-triazolo[4,3-a]pyridin-2-yl)-propyl]-piperazine N1-oxide.[4] The physical appearance of Trazodone hydrochloride solutions can change over time, with the solution turning yellow due to the formation of degradation products, primarily through an oxidative mechanism.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible solubility and stability studies. Below are representative protocols for key experiments.

A standard method for determining the solubility of a compound is the shake-flask method.

Caption: Workflow for Solubility Determination.

Forced degradation studies are performed to assess the stability of the drug substance under various stress conditions.

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway and Mechanism of Action

Trazodone's antidepressant effect is primarily attributed to its activity at serotonin (B10506) receptors and its inhibition of the serotonin transporter.

References

- 1. ≥99% (HPLC), serotonin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. aensiweb.com [aensiweb.com]

- 8. [PDF] Stability Indicating Assay of Trazodone Hydrochloride Using High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

4-Chloro Trazodone Hydrochloride: A Technical Guide to its Serotonin Receptor Antagonist Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of 4-Chloro Trazodone hydrochloride, an isomer of the well-characterized antidepressant Trazodone, with a focus on its role as a serotonin (B10506) receptor antagonist. Due to the limited availability of specific in vitro pharmacological data for the 4-chloro isomer, this document leverages the extensive research on its parent compound, Trazodone (3-Chloro Trazodone hydrochloride), to infer its likely properties. This guide presents available in vivo data for this compound, detailed pharmacological data for Trazodone, discusses the potential structure-activity relationships conferred by the isomeric difference, and provides comprehensive experimental protocols and signaling pathway diagrams relevant to its characterization.

Introduction

This compound, with the chemical name 2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1][2][3]triazolo[4,3-a]pyridin-3-one hydrochloride, is a structural isomer of the widely prescribed antidepressant, Trazodone. Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI)[4][5]. Its therapeutic effects are attributed to a multimodal mechanism of action, primarily involving the antagonism of serotonin 5-HT2A receptors and, to a lesser extent, inhibition of the serotonin transporter (SERT)[4][5]. Given the structural similarity, this compound is hypothesized to exhibit a comparable pharmacological profile, acting as a serotonin receptor antagonist. This guide aims to consolidate the available information and provide a framework for its further investigation.

Pharmacological Profile

This compound: Available Data

A study by Pai et al. (2010) investigated the effects of a series of newly synthesized compounds, including this compound, in mouse models. The study was primarily focused on dopamine (B1211576) autoreceptor agonist properties, but the reported data provides insights into its central nervous system activity[1][6].

Table 1: In Vivo Pharmacological Data for this compound

| Parameter | Species | Value (ED₅₀) | Reference |

| Inhibition of Apomorphine-Induced Stereotypy | Mouse | 0.24 mg/kg | [1][6] |

| Induction of Catalepsy | Mouse | 0.9 mg/kg | [1][6] |

These findings suggest that this compound possesses central nervous system activity. The inhibition of apomorphine-induced stereotypy is often associated with dopamine D2 receptor antagonism, a property that warrants further investigation for this compound.

Trazodone Hydrochloride (3-Chloro Isomer): A Reference Profile

To provide a comprehensive understanding of the likely serotonin receptor antagonist properties of the 4-chloro isomer, the well-documented pharmacological profile of Trazodone is presented below. Trazodone is a potent antagonist at 5-HT2A receptors and also interacts with other serotonin receptor subtypes[4][5].

Table 2: In Vitro Binding Affinities (Ki) of Trazodone for Serotonin Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| 5-HT1A | Rat | 23.6 | [7] |

| 5-HT2A | Human | 16 | |

| 5-HT2C | Human | ~50 |

Table 3: Functional Activity of Trazodone at Serotonin Receptors

| Receptor Subtype | Activity | Species | Assay | Reference |

| 5-HT1A | Weak Partial Agonist/Antagonist | Rat | Reciprocal Forepaw Treading | [7] |

| 5-HT2A | Antagonist | Rat | Serotonin-induced Contraction of Jugular Vein |

Structure-Activity Relationship: The Significance of Chlorine Position

The shift of the chlorine atom from the meta-position (Trazodone) to the para-position (4-Chloro Trazodone) on the phenylpiperazine ring is expected to influence the compound's interaction with serotonin receptors. While specific studies on this isomeric pair are lacking, general principles of medicinal chemistry suggest that this positional change can alter:

-

Electronic Distribution: The electronic properties of the phenyl ring are modified, which can affect pi-pi stacking or other electronic interactions with amino acid residues in the receptor binding pocket.

-

Steric Hindrance: The para-positioning might introduce different steric constraints compared to the meta-position, potentially altering the compound's orientation and fit within the binding site.

-

Metabolic Stability: The position of the halogen can influence the molecule's susceptibility to metabolic enzymes, potentially affecting its pharmacokinetic profile.

Further research is necessary to delineate the precise impact of this isomeric difference on the affinity and functional activity at various serotonin receptor subtypes.

Signaling Pathways

As a serotonin receptor antagonist, this compound is expected to block the downstream signaling cascades initiated by serotonin binding to its receptors. The 5-HT2A receptor, a primary target for Trazodone, is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonism.

Experimental Protocols

The following are detailed, generalized protocols for key in vitro assays used to characterize the activity of compounds like this compound at serotonin receptors.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Ketanserin or other suitable 5-HT2A receptor antagonist radioligand.

-

Non-specific binding control: A high concentration of a known 5-HT2A receptor antagonist (e.g., 10 µM Mianserin).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of this compound (test compound).

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Functional Assay

This protocol describes a functional assay to determine if a compound acts as an antagonist at the 5-HT2A receptor by measuring its ability to block serotonin-induced calcium release.

Materials:

-

Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Serotonin (agonist).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Methodology:

-

Cell Plating: Plate the cells in microplates and grow to confluence.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 60 minutes at 37°C.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound (test compound) to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to the wells. Simultaneously, measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the ability of this compound to inhibit the serotonin-induced calcium response. Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀. For a competitive antagonist, a Schild analysis can be performed to determine the pA₂ value.

Conclusion

This compound is a structural isomer of Trazodone and is expected to act as a serotonin receptor antagonist. While in vivo data suggests central nervous system activity, there is a notable lack of in vitro pharmacological data to definitively characterize its profile at serotonin receptors. Based on the well-established pharmacology of Trazodone, it is highly probable that this compound is an antagonist at 5-HT2A receptors. The provided experimental protocols offer a clear path for the in-depth characterization of this compound. Further studies are warranted to elucidate its precise binding affinities, functional activities, and selectivity profile, which will be crucial for understanding its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [ouci.dntb.gov.ua]

- 4. 1-(3-クロロフェニル)ピペラジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 4-Chloro Trazodone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals